2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, an oxazolidinone ring, and an isoindole dione moiety. Its molecular formula is C22H21N3O5, and it has a molecular weight of 407.42 g/mol .
Preparation Methods
The synthesis of 2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione involves multiple steps, typically starting with the preparation of the oxazolidinone ring. This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions. The morpholine ring is then introduced through a nucleophilic substitution reaction. Finally, the isoindole dione moiety is synthesized and coupled with the oxazolidinone-morpholine intermediate under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of cell death in cancer cells. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds include:
Linezolid: Another oxazolidinone derivative with antimicrobial properties.
Zolmitriptan: A compound with a similar oxazolidinone ring but used primarily for its effects on serotonin receptors in the treatment of migraines.
2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
556801-12-8 |
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Molecular Formula |
C22H21N3O5 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H21N3O5/c26-20-18-3-1-2-4-19(18)21(27)25(20)14-17-13-24(22(28)30-17)16-7-5-15(6-8-16)23-9-11-29-12-10-23/h1-8,17H,9-14H2/t17-/m1/s1 |
InChI Key |
LBHMAZUZAAFYFG-QGZVFWFLSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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